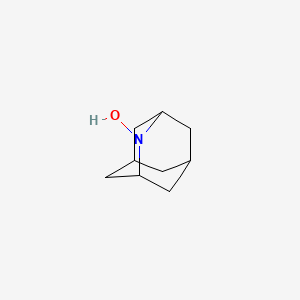

2-Hydroxy-2-azaadamantane

Descripción

Overview of the Azaadamantane Framework in Chemical Science

Azaadamantanes are a class of organic compounds that are structural analogues of adamantane (B196018), where one or more carbon atoms in the cage-like structure are replaced by nitrogen atoms. nih.gov This substitution of carbon with nitrogen imparts specific chemical and physical properties to the molecule. nih.gov The rigid, three-dimensional structure of the adamantane cage provides a predictable and stable scaffold, which is attractive for various applications in chemistry. publish.csiro.auchemimpex.com The introduction of nitrogen atoms into this framework, creating azaadamantanes, further enhances its utility by introducing sites for further functionalization and altering properties such as lipophilicity. nih.gov Azaadamantane derivatives have been shown to have lower lipophilicity compared to their adamantane counterparts, which can influence their bioavailability and interactions with biological targets. nih.gov The unique cage structure of azaadamantanes, like 2-Hydroxy-2-azaadamantane, makes them valuable in medicinal chemistry and materials science. chemimpex.comsrinnovationsindia.co.in

The azaadamantane framework has been a subject of increasing research interest, particularly in the last decade, due to the discovery of compounds with significant biological activity. nih.gov This framework serves as a versatile scaffold for the development of new therapeutic agents and materials. nih.govpublish.csiro.au

Significance of the Hydroxyl Group in this compound Reactivity and Applications

The presence of a hydroxyl (-OH) group at the 2-position of the azaadamantane core is a defining feature of this compound, also known as 2-hydroxy-2-azatricyclo[3.3.1.1^3,7]decane. chemimpex.com This functional group plays a crucial role in the compound's reactivity and its utility as a synthetic intermediate. chemimpex.comsrinnovationsindia.co.in

The hydroxyl group makes this compound a valuable starting material for a variety of chemical transformations. srinnovationsindia.co.in It can participate in reactions such as the protection and deprotection of functional groups, a common strategy in multi-step organic synthesis. srinnovationsindia.co.in Furthermore, the hydroxyl group can influence the electronic properties of the molecule and can act as a directing group in certain reactions. In some contexts, the hydroxyl group has been found to be detrimental to the binding affinity of azaadamantane derivatives to certain biological targets, where its removal can lead to an increase in affinity. publish.csiro.au

The hydroxyl group also contributes to the compound's physical properties, such as its solubility in polar solvents. chemimpex.com This increased solubility can be advantageous in various synthetic procedures and for applications in pharmaceutical formulations. chemimpex.com The reactivity imparted by the hydroxyl group makes this compound a versatile building block in the synthesis of more complex molecules, including those with potential applications in materials science and nanotechnology. chemimpex.com For instance, it has been used in the synthesis of N-methyl amide derivatives by oxidation of the alcohol to a carboxylic acid. researchgate.net

Historical Context of Azaadamantane Research and this compound within it

The study of adamantane and its derivatives has a rich history in organic chemistry, with the first synthesis of 1-azaadamantane (B8791487) reported in 1953. nih.gov Since then, azaadamantane derivatives have been utilized as rigid models for studying various chemical phenomena. nih.gov The development of synthetic methods for azaadamantanes has been an ongoing area of research, with early methods often requiring multiple steps. nih.gov

The interest in azaadamantanes expanded significantly with the discovery of their potential pharmacological activities. nih.govnih.gov This has led to a surge in publications on the reactivity and biological properties of azaadamantanes and their derivatives in recent years. nih.gov

Within this broader context, specific azaadamantane derivatives have been the focus of targeted research. For example, 2-Azaadamantane (B3153908) N-oxyl (AZADO), a stable nitroxyl (B88944) radical derived from 2-azaadamantane, was first synthesized in 1975. jst.go.jpfujifilm-wako.com.cn AZADO and its derivatives have since been recognized as highly efficient catalysts for the oxidation of alcohols, exhibiting superior activity compared to other catalysts like TEMPO. jst.go.jpresearchgate.net The synthesis of AZADO often proceeds through 2-azaadamantane, which can be prepared from 1-hydroxy-2-azaadamantane. jst.go.jpfujifilm-wako.com.cn The development of practical preparation methods for these highly active catalysts has been a significant achievement in the field. researchgate.net

The exploration of azaadamantane derivatives continues to be an active area of research, with compounds like this compound playing a fundamental role as precursors and key intermediates in the synthesis of novel molecules with diverse applications. publish.csiro.auchemimpex.com

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXINVPZIZMFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Hydroxy 2 Azaadamantane and Its Derivatives

Established Synthetic Pathways for the Azaadamantane Skeleton

The synthesis of the azaadamantane framework is a well-explored area of organic chemistry, driven by the utility of these compounds in medicinal chemistry and as organocatalysts. sioc-journal.cnclockss.org A predominant strategy involves the use of bicyclo[3.3.1]nonane derivatives, which serve as a scaffold upon which the final nitrogen-containing ring is constructed. nih.govrsc.org These precursors contain the requisite carbon framework, and the key step is the formation of a new carbon-nitrogen bond to close the final ring and yield the characteristic tricyclic cage structure.

Intramolecular cyclization represents a powerful and efficient method for forging the azaadamantane core. By positioning a nucleophilic nitrogen atom and an electrophilic carbon center within the same molecule, a spontaneous or induced ring closure can be achieved. This approach benefits from favorable reaction kinetics due to the proximity of the reacting groups.

The Curtius rearrangement is a versatile reaction for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govrsc.org In the context of azaadamantane synthesis, a carboxylic acid on a bicyclic precursor is first converted to an acyl azide. This intermediate undergoes thermal or photochemical rearrangement to an isocyanate, which is then trapped by an alcohol (such as benzyl (B1604629) alcohol) to form a stable carbamate (B1207046). nih.govnih.govorganic-chemistry.org This carbamate, now containing the required nitrogen nucleophile, is primed for a subsequent ring-closing reaction to form the azaadamantane skeleton. nih.govresearchgate.net For example, a key step in the synthesis of certain 2-azaadamantanone isomers involves converting an unsaturated bicyclic carboxylic acid into a benzyl carbamate, which then undergoes cyclization. nih.govacs.org

A key strategy for forming the azaadamantane ring involves an intramolecular attack of a nitrogen nucleophile on an epoxide. researchgate.net This process typically begins with a bicyclo[3.3.1]nonene derivative containing a nitrogen-based functional group, such as a carbamate or amide. nih.govacs.org The double bond in the precursor is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. acs.orgresearchgate.net Due to the molecule's geometry, the newly formed epoxide is perfectly positioned for a spontaneous, intramolecular backside attack by the nearby nitrogen atom. acs.orglibretexts.org This nucleophilic attack opens the strained three-membered epoxide ring and simultaneously forms the final carbon-nitrogen bond, completing the azaadamantane cage in a single, stereocontrolled step. acs.orgrsc.org

A specific example is the treatment of benzyl(bicyclo[3.3.1]non-6-en-3-yl)carbamate with m-CPBA, which effects cyclization to benzyl 4-hydroxy-2-azaadamantane-2-carboxylate in an 81% yield. acs.org The reaction proceeds through a transient epoxide intermediate that is immediately captured by the carbamate nitrogen. nih.govresearchgate.net

Reductive amination is another key method for constructing the azaadamantane skeleton. This reaction involves the formation of a carbon-nitrogen bond by reacting a ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the synthesis of azaadamantanes, this can be an intramolecular process or a key step in building the precursor. For instance, the N-benzyl derivative of 2-azaadamantan-6-one was synthesized from bicyclo[3.3.1]nonane-3,7,9-trione mono ethylene (B1197577) ketal in a process where the key step was a reductive amination to form the azaadamantane ring structure. nih.govacs.org

However, conventional reductive amination procedures can be challenging with sterically hindered bicyclic ketones. In the synthesis of precursors for the AZADO catalyst, standard methods failed. A successful alternative involved a two-step sequence: formation of an oxime from the ketone, followed by reduction under Ipaktschi's conditions using sodium borohydride (B1222165) and a stoichiometric amount of molybdenum(VI) oxide, to furnish the desired amine. jst.go.jp

Bicyclo[3.3.1]nonane derivatives are the most common and versatile starting materials for the synthesis of the 2-azaadamantane (B3153908) skeleton. nih.gov Their rigid, pre-organized chair-chair or chair-boat conformation provides an ideal template for constructing the final heterocyclic ring with high stereochemical control. Recent developments have continued to leverage these precursors to access complex natural products and other targets. rsc.org

A well-documented synthesis of a 2-azaadamantane derivative, specifically 2-azaadamantan-6-one, begins with 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.govacs.orgresearchgate.net This pathway exemplifies the combination of the strategies discussed above.

The synthesis proceeds as follows:

Carbamate Formation: The starting carboxylic acid is converted to benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate via a Curtius rearrangement, where the intermediate isocyanate is trapped with benzyl alcohol. nih.govacs.org

Cyclization: The unsaturated carbamate is then treated with bromine, which facilitates an intramolecular cyclization to yield a bromo azaadamantane carbamate in high yield (97-99%). acs.org

Deprotection/Debromination: A final one-pot reaction using hydrogen gas, palladium on carbon (Pd/C), and potassium carbonate achieves both the removal of the Cbz protecting group and the debromination, affording the target 2-azaadamantan-6-one. acs.org

Table 1: Synthetic Pathway from 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | 1. (PhO)₂P(O)N₃, Et₃N 2. BnOH, reflux | Benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate | 83% | nih.govacs.org |

| 2 | Benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate | Br₂ or NBS | Benzyl 6-bromo-4-oxo-2-azaadamantane-2-carboxylate | 97-99% | acs.org |

| 3 | Benzyl 6-bromo-4-oxo-2-azaadamantane-2-carboxylate | H₂, Pd/C, K₂CO₃ | 2-Azaadamantan-6-one | 77% (over 2 steps) | acs.org |

Utilizing Bicyclo[3.3.1]nonane Precursors

From endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid

A key precursor for the synthesis of 2-Hydroxy-2-azaadamantane is endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. acs.orgresearchgate.net This starting material can be converted into the corresponding benzyl carbamate through a Curtius rearrangement. acs.orgnih.gov Subsequent epoxidation of the bicyclic carbamate, for instance with m-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a hydroxylated azaadamantane carbamate in high yield. acs.orgnih.gov This cyclization occurs via a spontaneous intramolecular attack of the carbamate nitrogen on the transient epoxide intermediate. acs.orgnih.gov The final deprotection of the carbamate furnishes this compound.

A similar strategy has been employed to synthesize derivatives such as 2-azaadamantan-4-one from the same starting bicyclic acid. acs.orgresearchgate.net This involves a sequence of Curtius rearrangement, epoxidation, and spontaneous intramolecular cyclization. acs.orgresearchgate.net

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient alternative to multi-step procedures for constructing the 2-azaadamantane framework. For instance, treatment of N-Cbz-protected endo-bicyclo[3.3.1]non-6-en-3-ylamine with triflic acid under anhydrous conditions can lead to an intramolecular hydroamination, accompanied by the deprotection of the Cbz group, to yield 2-azaadamantane directly. jst.go.jp

Another one-pot approach involves the reaction of a bromo azaadamantane carbamate with hydrogen, palladium on carbon (Pd/C), and potassium carbonate in a suitable solvent. nih.gov This single step facilitates both the deprotection of the carbamate and debromination to afford the desired azaadamantane derivative. nih.gov

The following table summarizes a one-pot synthesis example:

| Reactant | Reagents | Product | Yield | Reference |

| Bromo azaadamantane carbamate | H₂, Pd/C, K₂CO₃, MeOH | 2-Azaadamantan-6-one | 77% (as Boc derivative) | nih.gov |

Stereoselective Synthesis of this compound Isomers and Enantiomers

The stereoselective synthesis of this compound isomers is crucial for accessing specific molecular geometries. The formation of stereoisomers is often controlled by the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com

During the epoxidation of endo-benzyl(bicyclo[3.3.1]non-6-en-3-yl)carbamate with m-CPBA, the reaction is presumed to proceed with back-side attack of the epoxide by the carbamate, leading to the formation of the anti-epimer of the hydroxylated azaadamantane carbamate. acs.orgresearchgate.net This stereoselectivity is a key factor in determining the final stereochemistry of the this compound product.

Chirally modified adamantanes can also serve as precursors for the enantioselective synthesis of azaadamantane derivatives. jst.go.jp This approach, inspired by the ring-opening of 1,3-adamantanediol (B44800) and subsequent desymmetrization, allows for the creation of chiral 2-azaadamantane structures. jst.go.jp

Functionalization Strategies for this compound

The this compound scaffold can be further functionalized to create a diverse range of derivatives with tailored properties. clockss.org

Derivatization via the Hydroxyl Group

The hydroxyl group at the 2-position is a key site for derivatization. srinnovationsindia.co.inchemimpex.coma2bchem.com It can be readily converted into other functional groups, enabling the synthesis of a variety of 2-substituted 2-azaadamantanes. For example, oxidation of the hydroxyl group can yield the corresponding ketone. researchgate.net The hydroxyl group also allows this compound to act as a catalyst in certain organic reactions. srinnovationsindia.co.in

Modifications of the Azaadamantane Ring System

Modifications can also be made to the azaadamantane ring itself. clockss.orgresearchgate.net This can involve the introduction of substituents at various positions on the cage-like structure. For instance, C5-functionalized azaadamantanes have been synthesized to create advanced catalysts. researchgate.net The synthesis of these compounds can be achieved through a ring-closure reaction involving the intramolecular opening of an epoxide on an N-substituted bicyclo[3.3.1]non-6-en-3-ylamine. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. nnsaikiacollege.org Key principles include waste prevention, atom economy, and the use of catalytic reagents. nnsaikiacollege.orgacs.org

One of the core tenets of green chemistry is the reduction of waste. nnsaikiacollege.org One-pot syntheses, as described earlier, contribute to this goal by reducing the number of intermediate purification steps and thus minimizing solvent use and waste generation. bspublications.net

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important consideration. acs.org Rearrangement reactions are often environmentally preferable due to their high atom economy. nnsaikiacollege.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the synthesis and reactivity of 2-azaadamantane derivatives. These theoretical approaches provide critical insights into electronic structures, molecular geometries, and reaction energetics, which are often difficult to determine through experimental means alone. By modeling reaction pathways and transition states, computational studies can elucidate complex mechanisms, predict the viability of synthetic routes, and guide the rational design of new derivatives with enhanced properties.

Research has significantly focused on the derivatives of this compound, such as the stable nitroxyl (B88944) radical 2-azaadamantane N-oxyl (AZADO). Computational studies have been instrumental in understanding the correlation between the structure of these catalyst derivatives and their chemical reactivity. nih.govresearchgate.net DFT calculations are employed to determine key structural and electronic parameters and correlate them with experimentally observed catalytic efficiency, for instance, in the aerobic oxidation of alcohols. nih.govresearchgate.net

Key findings from these computational analyses include:

Structural and Electronic Correlation: A strong correlation has been established between the catalytic activity of AZADO derivatives and specific molecular parameters calculated using DFT. nih.govresearchgate.net These parameters include the planarity of the C–(NO)–C angle (φ), the hyperfine coupling constant of the nitrogen atom (AN), and the stretching vibration frequency of the N-O bond (νNO). nih.govresearchgate.net

Predictive Power: The bond order of the N-O group, which is influenced by both structural and electronic properties, has been identified as a crucial predictor of radical activity. nih.govresearchgate.net DFT calculations can accurately predict this bond order, enabling researchers to forecast the catalytic ability of new AZADO derivatives before undertaking their synthesis. nih.govresearchgate.net This predictive capability significantly accelerates the development of more efficient catalysts. nih.gov

Mechanistic Insights: By comparing derivatives, computational models can explain differences in reactivity. For example, DFT calculations revealed that the C–(NO)–C angle (φ) in AZADO is significantly larger than in the related TEMPO catalyst, a difference attributed to steric repulsion. nih.gov This geometric distinction influences the sp hybridization of the nitrogen atom and, consequently, the catalyst's activity. nih.gov

The typical computational methods employed in these studies involve the UB3-LYP functional combined with a 6-311+G(d) basis set for optimization and frequency calculations, often using software like Gaussian 16. nih.govacs.org Natural Bond Orbital (NBO) analysis is also frequently used to evaluate bond orders. nih.govacs.org

The data below, derived from studies on AZADO derivatives, illustrates the powerful correlation between computationally calculated parameters and experimentally determined reactivity.

Table 1: Correlation of DFT-Calculated Parameters with Catalytic Activity in AZADO Derivatives

This table showcases the relationship between structural and electronic parameters determined by Density Functional Theory (DFT) and the observed first-order reaction rate constants (k₁ₛₜ) for the oxidation of l-menthol (B7771125) catalyzed by various 2-azaadamantane N-oxyl (AZADO) derivatives.

| Derivative | C–(NO)–C Angle (φ) (°) nih.gov | N–O Bond Order nih.gov | Hyperfine Coupling Constant (Aₙ) (mT) nih.govacs.org | Reaction Rate Constant (k₁ₛₜ) (x10⁻⁵ s⁻¹) nih.govacs.org |

| AZADO | 21.29 | 1.459 | 1.547 | 10.9 |

| 5-F-AZADO | 21.14 | 1.458 | 1.554 | 13.9 |

| 5,7-di-F-AZADO | 20.91 | 1.457 | 1.564 | 16.3 |

| Nor-AZADO | 19.34 | 1.460 | 1.520 | 2.5 |

| DMN-AZADO | 18.96 | 1.461 | 1.516 | 2.0 |

| TEMPO | 16.50 | 1.463 | 1.503 | 0.8 |

Note: Data extracted from a comprehensive kinetic study correlating structural and electronic properties of AZADO derivatives with their catalytic ability in alcohol oxidation. nih.gov

These computational approaches provide a robust framework for understanding and predicting the behavior of this compound and its derivatives. By elucidating reaction mechanisms and structure-activity relationships at a molecular level, DFT and other computational methods are invaluable for optimizing existing synthetic protocols and pioneering the design of novel compounds with tailored catalytic functions.

Advanced Spectroscopic and Analytical Characterization in 2 Hydroxy 2 Azaadamantane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Hydroxy-2-azaadamantane. Through ¹H and ¹³C NMR, the precise connectivity and spatial relationship of atoms can be determined.

¹H NMR: The proton NMR spectrum would confirm the number of unique proton environments in the molecule. Due to the rigid, cage-like structure of the azaadamantane core, protons would appear as a series of multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen and the hydroxyl-bearing carbon would exhibit downfield shifts compared to other methylene (B1212753) or methine protons in the structure.

While specific, experimentally verified chemical shift and coupling constant data for this compound are not available in the surveyed literature, a hypothetical data table based on the known structure is presented below to illustrate the expected results.

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A broad singlet for the -OH proton. | Confirms the presence of the hydrocarbon cage and hydroxyl group. |

| ¹³C NMR | Signals corresponding to all unique carbons. A significant downfield signal for the carbon (C-2) attached to both N and OH. | Verifies the carbon skeleton and the position of the heteroatoms. |

| 2D NMR (COSY, HSQC, HMBC) | Cross-peaks indicating H-H couplings and C-H correlations (one-bond and long-range). | Unambiguously assigns all proton and carbon signals and confirms the molecular connectivity. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns.

With a molecular formula of C₉H₁₅NO, the compound has a monoisotopic mass of approximately 153.1154 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition.

Under electron ionization (EI), the molecular ion (M⁺) peak would be observed at an m/z (mass-to-charge ratio) of 153. The rigid cyclic structure of the azaadamantane core would lead to a relatively stable molecular ion. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for a cyclic hydroxylamine (B1172632) of this type would include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 136.

Loss of water (H₂O): Resulting in a fragment ion at m/z 135.

Cleavage of the adamantane (B196018) cage: Producing a complex pattern of smaller fragment ions characteristic of the tricyclic system.

Detailed fragmentation data from experimental studies is not publicly available. The table below summarizes the expected key findings from a mass spectrometry analysis.

| Analysis | Expected m/z Value | Interpretation |

|---|---|---|

| Molecular Ion (M⁺) | 153 | Confirms the molecular weight of the compound. |

| Fragment | 136 | Corresponds to the loss of a hydroxyl radical [M-OH]⁺. |

| Fragment | 135 | Corresponds to the loss of a water molecule [M-H₂O]⁺. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. This technique would determine the exact bond lengths, bond angles, and conformation of the this compound molecule in the solid state.

A successful crystallographic analysis would yield a three-dimensional model of the molecule, confirming the rigid tricyclic structure of the azaadamantane core and the specific location and orientation of the hydroxyl group at the C-2 bridgehead position. Although it has been noted that obtaining suitable crystals of adamantane derivatives can be challenging due to high melting points and limited solubility, such a study would provide invaluable data. chemscene.com

Key parameters that would be determined include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths: The precise distances between connected atoms (e.g., C-N, C-O, C-C, C-H).

Bond Angles: The angles formed between three connected atoms, defining the geometry of the cage structure.

As no published crystal structure for this compound could be located, a data table of crystallographic parameters cannot be provided.

Mechanistic Investigations of 2 Hydroxy 2 Azaadamantane in Organic Reactions

Role as a Key Intermediate in Complex Molecule Formation

2-Hydroxy-2-azaadamantane and its derivatives serve as crucial intermediates in the synthesis of complex molecules, particularly in the assembly of natural products with intricate architectures. The rigid, cage-like structure of the azaadamantane core provides a unique scaffold for stereocontrolled transformations. A notable application is in the total synthesis of daphniphyllum alkaloids, a diverse family of natural products known for their challenging structural features. For instance, this compound (often in its oxidized nitroxyl (B88944) radical form, AZADO) is employed as a catalyst for key oxidation steps that are critical for advancing synthetic intermediates toward the final complex target. Its utility is highlighted in synthetic routes where selective and efficient oxidation of hindered alcohols is necessary, a common challenge in the late stages of complex molecule synthesis. The hydroxyl group on the 2-azaadamantane (B3153908) scaffold is a key feature, allowing it to be a valuable starting point for various chemical transformations.

Catalytic Mechanisms of this compound (AZADOL®) and its Nitroxyl Radical (AZADO)

This compound, also known by its trademark AZADOL®, is the precursor to the stable nitroxyl radical, 2-azaadamantane N-oxyl (AZADO). This catalyst system has garnered significant attention for its high efficiency in a range of oxidative transformations. The catalytic cycle involves the interconversion between the hydroxylamine (B1172632) (AZADOL), the nitroxyl radical (AZADO), and the oxoammonium salt, which is the active oxidizing species.

AZADO has proven to be an exceptionally active catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically performed in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). The catalytic process is renowned for its high turnover numbers and broad substrate scope, including sterically hindered alcohols that are poor substrates for other catalysts. jst.go.jpjst.go.jp The general transformation can be summarized as follows:

The high reactivity of AZADO is attributed to the reduced steric hindrance around the nitroxyl group compared to other common catalysts like TEMPO. jst.go.jp This allows for easier access of the alcohol substrate to the active catalytic site.

Table 1: AZADO-Catalyzed Oxidation of Various Alcohols

| Substrate (Alcohol) | Product | Co-oxidant | Yield (%) |

| 1-Octanol | 1-Octanal | NaOCl | 98 |

| Benzyl (B1604629) alcohol | Benzaldehyde | NaOCl | 99 |

| Cyclohexanol | Cyclohexanone | NaOCl | 95 |

| Menthol | Menthone | NaOCl | 94 |

| 1-Adamantanol | 1-Adamantanone | PhI(OAc)₂ | 92 |

The AZADOL/AZADO catalytic system is also effective in the oxidative cleavage of vicinal diols (1,2-diols). wikipedia.org This reaction breaks the carbon-carbon bond of the diol to yield two carbonyl compounds (aldehydes or ketones). When AZADOL is used in conjunction with a hypervalent iodine compound like PhI(OAc)₂ as the co-oxidant, terminal 1,2-diols can be cleaved to form one-carbon-unit-shorter carboxylic acids in a one-pot process. tcichemicals.comtcichemicals.com This transformation is particularly useful in synthetic chemistry for degrading carbohydrate derivatives or other polyhydroxylated molecules. wikipedia.org

A typical procedure involves treating the diol with a catalytic amount of AZADOL and a stoichiometric amount of the co-oxidant. For example, 9,10-dihydroxydecyl benzoate (B1203000) can be converted to 9-(benzoyloxy)nonanoic acid in high yield. tcichemicals.com The reaction proceeds under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. tcichemicals.com

The catalytic proficiency of AZADO is most evident when compared to the widely used nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). While TEMPO is effective for oxidizing primary and some secondary alcohols, it struggles with sterically hindered substrates. jst.go.jpjst.go.jp AZADO, being a less sterically hindered nitroxyl radical, exhibits significantly higher catalytic activity and a broader substrate scope. jst.go.jpjst.go.jp

Studies have shown that AZADO can be over 20 times more active than TEMPO for the oxidation of certain secondary alcohols. jst.go.jp This enhanced reactivity is attributed to the azaadamantane skeleton, which provides a rigid framework with less steric bulk around the N-O radical, facilitating the crucial hydride transfer step from the alcohol. jst.go.jpnih.gov Other bicyclic nitroxyls like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) also show improved activity over TEMPO, but AZADO is often superior, especially in terms of catalyst turnover. nih.govjst.go.jp

Table 2: Comparison of Catalytic Activity: AZADO vs. TEMPO

| Catalyst | Substrate | Relative Reactivity | Key Advantages of AZADO |

| AZADO | Sterically Hindered 2° Alcohols | Very High | High turnover, wide substrate scope |

| TEMPO | Sterically Hindered 2° Alcohols | Very Low | Lower cost, well-established |

| AZADO | Primary Alcohols | High | Efficient at low catalyst loading |

| TEMPO | Primary Alcohols | Moderate-High | Good selectivity for 1° over 2° alcohols |

The catalytic cycle for alcohol oxidation by nitroxyl radicals like AZADO proceeds through an oxoammonium salt as the key active species. acs.orgwikipedia.org The mechanism can be described in the following steps:

Oxidation of the Nitroxyl Radical: The co-oxidant (e.g., NaOCl) first oxidizes the stable AZADO nitroxyl radical to the corresponding N-oxoammonium salt. This species is highly electrophilic. wikipedia.org

Hydride Transfer: The alcohol substrate coordinates to the oxoammonium salt. The reaction then proceeds via a formal hydride transfer from the α-carbon of the alcohol to the oxygen atom of the oxoammonium cation. orgsyn.orgchemrxiv.org This step is typically the rate-determining step.

Product Formation and Catalyst Regeneration: The hydride transfer results in the formation of the carbonyl product (aldehyde or ketone) and the reduced form of the catalyst, a hydroxylamine (AZADOL).

Re-oxidation: The hydroxylamine is then re-oxidized back to the nitroxyl radical by the co-oxidant, completing the catalytic cycle and allowing the catalyst to turn over.

This cycle efficiently uses a catalytic amount of the nitroxyl radical to achieve the complete oxidation of the alcohol substrate with a stoichiometric amount of a terminal oxidant. wikipedia.org

C(sp³)–H Bond Functionalization Catalysis

Beyond traditional alcohol oxidation, this compound (AZADOL) has emerged as a catalyst for the challenging functionalization of unactivated C(sp³)–H bonds. This represents a significant advance in synthetic methodology, allowing for the direct conversion of strong C-H bonds into new functional groups.

A key example is the AZADOL-catalyzed C(sp³)–H functionalization of isochroman. This transformation allows for the introduction of functionality at a specific methylene (B1212753) group adjacent to the ring oxygen, a position that is typically difficult to activate selectively. The reaction demonstrates the ability of the azaadamantane-based catalyst system to mediate hydrogen atom transfer (HAT) from a strong C-H bond, initiating a pathway for functionalization. Such methods are highly desirable as they offer more direct and atom-economical synthetic routes, bypassing the need for pre-functionalized starting materials. chemrxiv.orgresearchgate.net The development of catalysts like AZADOL for C-H functionalization is a frontier in organic synthesis, with significant potential for streamlining the synthesis of complex molecules and pharmaceuticals. nih.gov

Protecting Group Chemistry Mechanisms

The synthesis of the 2-azaadamantane core often necessitates the use of protecting groups to mask reactive functionalities and guide the desired reaction pathways. The nitrogen atom, which is crucial for the key intramolecular cyclization step, is typically protected as a carbamate (B1207046), such as a benzyl carbamate (Cbz).

In a representative synthesis, endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid is converted to the corresponding benzyl carbamate via a Curtius rearrangement. The Cbz group serves two main purposes:

Activation and Directing Group: It modifies the nucleophilicity of the nitrogen atom, making it suitable for the subsequent intramolecular attack on the epoxide intermediate.

Stability: It protects the amine from undesired side reactions during the epoxidation of the alkene with reagents like meta-chloroperoxybenzoic acid (m-CPBA).

The key mechanistic step is the spontaneous intramolecular nucleophilic attack of the carbamate nitrogen onto the epoxide. This forms the hydroxylated azaadamantane carbamate in high yield.

Once the rigid azaadamantane framework is constructed, the final step is the removal of the protecting group to unveil the secondary amine. The deprotection mechanism depends on the nature of the carbamate. For a benzyl carbamate (Cbz) group, a common and efficient method is hydrogenolysis. This process typically involves the following:

Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂).

Mechanism: The process involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and liberates the free amine, carbon dioxide, and toluene.

This protection-cyclization-deprotection sequence is a robust strategy that highlights the importance of protecting group chemistry in the multistep synthesis of complex molecules like this compound.

Reaction Kinetics and Thermodynamics in this compound Transformations

The most significant application of this compound is as a precursor to the stable nitroxyl radical, 2-azaadamantane N-oxyl (AZADO), a highly efficient catalyst for the oxidation of alcohols. nih.gov Kinetic studies have been instrumental in elucidating the mechanism of these transformations and understanding the superior catalytic activity of AZADO compared to other nitroxyl radicals like 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO). nih.govacs.org

A comprehensive kinetic study on the aerobic oxidation of l-menthol (B7771125) revealed that the reaction rate with AZADO is approximately 100 times faster than with TEMPO. nih.gov The active catalytic species in these oxidations is the oxoammonium ion, which is formed by the oxidation of the nitroxyl radical. nih.gov The proposed mechanism involves the oxidation of the alcohol by the oxoammonium ion to yield the corresponding carbonyl compound, during which the catalyst is reduced back to its hydroxylamine form (this compound), which then re-enters the catalytic cycle upon re-oxidation.

Detailed investigations into various AZADO derivatives have shown that catalytic activity is not governed by steric effects alone. nih.gov Instead, a correlation exists between the reaction rate and various structural and electronic parameters of the nitroxyl radical catalysts. Density Functional Theory (DFT) calculations and spectroscopic measurements have established a relationship between the first-order rate constant (k1st) and properties such as the C–(NO)–C bond angle (φ) and the bond order of the N-O group. nih.govacs.org A larger C–(NO)–C angle, indicating greater sp hybridization on the nitrogen atom, has been correlated with catalytic activity. nih.gov

The table below presents kinetic data from a comparative study on the oxidation of l-menthol, showcasing the efficiency of various AZADO derivatives relative to TEMPO. nih.gov

| Catalyst | First-Order Rate Constant (k₁ₛₜ) [min⁻¹] | C–(NO)–C Angle (φ) [°] |

| ABNO | 5.67 x 10⁻³ | 21.01 |

| AZADO | 5.19 x 10⁻³ | 21.29 |

| 5-F AZADO | 3.55 x 10⁻³ | 20.95 |

| 1-Me-AZADO | 2.50 x 10⁻³ | 21.05 |

| N-Ts | 1.79 x 10⁻³ | 20.37 |

| TEMPO | 5.56 x 10⁻⁵ | 16.50 |

This data demonstrates the significantly higher reaction rates achieved with the less sterically hindered and electronically tuned azaadamantane-based catalysts compared to the traditional TEMPO catalyst.

These kinetic and thermodynamic investigations, combining experimental rate measurements with computational DFT studies, provide deep mechanistic insight. They allow for the rational design of new, more efficient AZADO-based catalysts by tuning their structural and electronic properties to optimize reaction rates and selectivity in alcohol oxidation. nih.gov

Applications of 2 Hydroxy 2 Azaadamantane in Advanced Chemical Synthesis

Chiral Auxiliary in Asymmetric Synthesis

A review of scientific literature does not provide specific examples of 2-Hydroxy-2-azaadamantane being employed as a chiral auxiliary in asymmetric synthesis.

Enantioselective Synthesis of Biologically Active Compounds

Consistent with the section above, there are no specific documented instances in the reviewed literature of this compound being used as a chiral auxiliary for the enantioselective synthesis of biologically active compounds.

Catalyst in Oxidation Reactions

The most prominent application of this compound is as a highly stable and efficient pre-catalyst in oxidation reactions. tcichemicals.com It is the precursor to the active catalyst, 2-azaadamantane (B3153908) N-oxyl, commonly known as AZADO. In the presence of an oxidant, this compound (AZADOL®) generates the AZADO nitroxyl (B88944) radical, which then facilitates the oxidation of alcohols. tcichemicals.com

This catalytic system has demonstrated superior performance compared to the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst, particularly for the oxidation of sterically hindered secondary alcohols, which often yield poor results with TEMPO. tcichemicals.com The enhanced reactivity of AZADO is attributed to its less hindered structure.

The catalytic cycle involves the oxidation of the AZADO radical to the corresponding oxoammonium ion, which is the active oxidizing species that converts the alcohol to a carbonyl compound. The AZADO system is versatile and can be used to oxidize a wide range of substrates, including primary alcohols to aldehydes and secondary alcohols to ketones.

Table 1: Comparison of Pseudo-First-Order Rate Constants (k₁ₛₜ) for the Aerobic Oxidation of l-Menthol (B7771125)

| Catalyst | k₁ₛₜ (min⁻¹) |

|---|---|

| AZADO | 5.19 x 10⁻³ |

| TEMPO | 5.56 x 10⁻⁵ |

This data highlights that the reaction rate with the AZADO catalyst is approximately 100-fold faster than with TEMPO under the studied conditions.

A typical procedure involves dissolving the alcohol substrate in a solvent like dichloromethane, followed by the addition of this compound and a co-oxidant.

Table 2: Example of AZADOL®-Catalyzed Oxidation

| Parameter | Details |

|---|---|

| Substrate | 9,10-dihydroxydecyl benzoate (B1203000) |

| Catalyst | This compound (AZADOL®) |

| Co-oxidant | (Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) |

| Solvent | Dichloromethane (CH₂Cl₂) and Water (H₂O) |

| Temperature | 0 °C to room temperature |

| Product | 9-(benzoyloxy)nonanoic acid |

| Yield | 94% tcichemicals.com |

Building Block for Complex Molecular Architectures

The rigid, cage-like structure of this compound makes it a valuable building block for the synthesis of more complex molecules. chemimpex.com Its stability and defined three-dimensional geometry are attractive features for constructing larger, intricate architectures. It serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antiviral and anticancer agents, and is also explored in materials science for creating novel polymers with enhanced properties. indiamart.comchemimpex.com

An example of its application in the synthesis of a complex natural product is its use as a reagent in the total synthesis of (−)-himalensine A, a structurally complex Daphniphyllum alkaloid. researchgate.net In the published synthetic scheme, AZADOL® is explicitly listed as a reagent, underscoring its role in facilitating key transformations required to construct the target molecule. researchgate.net This demonstrates its utility in providing the necessary chemical reactivity and selectivity to build complex, biologically active compounds.

Reagent in Redox Chemistry

The function of this compound in redox chemistry is intrinsically linked to its catalytic role in oxidation reactions. It serves as a stable precursor that is activated in situ through an initial oxidation step. In a typical catalytic cycle, this compound is first oxidized to the persistent nitroxyl radical, AZADO. tcichemicals.com

This radical is further oxidized by a co-oxidant (such as bleach or PhI(OAc)₂) to form the highly reactive oxoammonium ion. This species is the key oxidizing agent that reacts with the alcohol substrate, abstracting two electrons and a proton to form the corresponding aldehyde or ketone. In this process, the oxoammonium ion is reduced back to a hydroxylamine (B1172632) form, which can then re-enter the catalytic cycle upon re-oxidation. This redox cycle allows a substoichiometric amount of the azaadamantane catalyst to achieve a high turnover number, efficiently converting a large amount of substrate.

Medicinal Chemistry and Biological Activity Research Involving 2 Hydroxy 2 Azaadamantane

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Hydroxy-2-azaadamantane serves as a crucial building block in the synthesis of a variety of complex pharmaceutical compounds. chemimpex.com Its utility as a synthetic intermediate is largely attributed to the presence of the hydroxyl group, which provides a reactive site for further chemical modifications. This functional group allows for the introduction of diverse substituents and the construction of more elaborate molecular architectures.

The rigid cage-like structure of the azaadamantane core imparts a high degree of conformational rigidity to the molecules synthesized from it. This structural feature is highly desirable in drug design as it can lead to higher binding affinities and selectivities for specific biological targets. The controlled, predictable geometry of the this compound scaffold allows medicinal chemists to design molecules with precise spatial arrangements of functional groups, optimizing their interactions with enzymes and receptors.

The synthesis of various bioactive molecules leverages the unique properties of this compound. Its role as an intermediate is pivotal in creating derivatives with a wide range of biological activities, spanning from antiviral and anticancer to those targeting the central nervous system.

Development of Antiviral Agents

The adamantane (B196018) core has a well-established history in antiviral drug discovery, with amantadine (B194251) and rimantadine (B1662185) being early examples of drugs used for the treatment of influenza A. Building on this precedent, researchers have explored the potential of this compound as a scaffold for the development of new antiviral agents. The introduction of the aza- and hydroxyl- functionalities offers opportunities to modulate the pharmacokinetic and pharmacodynamic properties of adamantane-based antivirals, potentially overcoming issues of resistance and expanding their spectrum of activity.

Research in this area focuses on synthesizing derivatives of this compound that can interfere with various stages of the viral life cycle. These modifications are designed to enhance the interaction of the molecule with viral targets, such as ion channels or enzymes, thereby inhibiting viral replication. While specific antiviral drugs based on this compound are still in the research and development phase, the scaffold's potential in this therapeutic area remains a subject of active investigation.

Development of Anticancer Agents

The unique structural characteristics of the this compound framework have also made it an attractive scaffold for the design of novel anticancer agents. The rigid adamantane cage can serve as a lipophilic carrier to transport cytotoxic moieties into cancer cells. Furthermore, the azaadamantane structure itself can be tailored to interact with specific targets involved in cancer progression.

Medicinal chemistry campaigns have focused on creating derivatives of this compound that exhibit antiproliferative activity. These efforts often involve the attachment of various pharmacophores to the azaadamantane core to enhance potency and selectivity against cancer cell lines. The goal is to develop compounds that can induce apoptosis (programmed cell death) or inhibit key signaling pathways that are dysregulated in cancer. The exploration of the this compound scaffold in oncology represents a promising avenue for the discovery of new therapeutic candidates.

Neuroscience Research Applications

The adamantane moiety is a well-known pharmacophore in neuroscience, with memantine, an adamantane derivative, being used for the treatment of Alzheimer's disease. The neuroactive properties of adamantane-based compounds have spurred interest in the potential applications of this compound in this field.

Neuroprotection Studies

Research has begun to explore the neuroprotective potential of this compound derivatives. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of various neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies in this area investigate the ability of these compounds to mitigate the effects of neurotoxins and oxidative stress on neuronal cells. The rigid framework of this compound is thought to facilitate interactions with targets within the central nervous system that are involved in neuronal survival pathways.

Cognitive Enhancement Research

In addition to neuroprotection, there is growing interest in the potential of this compound derivatives as cognitive enhancers. Cognitive enhancement refers to the improvement of mental functions such as memory, attention, and learning. The research in this domain is still in its early stages, but the structural similarities to other neuroactive adamantane compounds suggest that derivatives of this compound could modulate neurotransmitter systems or other cellular mechanisms that underlie cognitive processes.

Ligand in Biochemical Assays for Enzyme and Receptor Interactions

Beyond its direct therapeutic potential, this compound and its derivatives are valuable tools in biochemical research. They can be utilized as ligands in assays to study the interactions between small molecules and biological macromolecules, such as enzymes and receptors.

The well-defined and rigid structure of the this compound scaffold makes it an excellent probe for exploring the binding pockets of proteins. By systematically modifying the substituents on the azaadamantane core, researchers can investigate the structure-activity relationships (SAR) that govern the binding of ligands to their targets. This information is crucial for understanding the molecular basis of drug action and for the rational design of more potent and selective therapeutic agents. For example, derivatives of 2-azaadamantane (B3153908) have been used to probe the binding sites of sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. publish.csiro.au

Below is an interactive data table summarizing the research applications of this compound:

| Research Area | Application | Key Structural Feature |

| Pharmaceutical Synthesis | Key Intermediate | Hydroxyl group for functionalization |

| Antiviral Agents | Scaffold for Drug Design | Rigid adamantane core |

| Anticancer Agents | Scaffold for Drug Design | Lipophilic and rigid framework |

| Neuroprotection | Investigation of Neuroprotective Effects | Adamantane pharmacophore |

| Cognitive Enhancement | Exploration of Procognitive Properties | Adamantane pharmacophore |

| Biochemical Assays | Ligand for Target Interaction Studies | Rigid and well-defined structure |

Design and Synthesis of Bioactive Alkaloid Derivatives

This compound, also known by its trade name AZADOL®, serves as a crucial precursor and organocatalyst in the stereoselective synthesis of complex, bioactive natural products, particularly alkaloids. researchgate.net Its utility lies in its role as a stable precursor to the highly active 2-azaadamantane N-oxyl (AZADO) radical, which is an efficient catalyst for the oxidation of alcohols. nih.gov This transformation is often a critical step in multi-step total syntheses where selective oxidation of a sterically hindered alcohol is required without affecting other sensitive functional groups.

A prominent example of its application is in the total synthesis of the Daphniphyllum alkaloid (−)-himalensine A. researchgate.netnih.govnih.gov Daphniphyllum alkaloids are a large family of structurally complex natural products, many of which exhibit interesting biological activities. researchgate.net The synthesis of (−)-himalensine A represents a significant challenge due to its intricate, polycyclic architecture.

In one of the key stages of the synthesis, researchers needed to oxidize a sterically hindered secondary alcohol to the corresponding enone. mdpi.com This step is pivotal for constructing the correct oxidation state within the molecule's core structure. The use of this compound in conjunction with an oxidant like phenyliodine(III) diacetate (PIDA) proved to be highly effective for this challenging transformation. mdpi.com The reaction proceeds via the in situ generation of the AZADO radical, which then facilitates the selective oxidation. This method was successful where other standard oxidation procedures may have failed or resulted in low yields due to the steric hindrance around the alcohol.

The design of this synthetic route highlights a strategy where a robust and highly selective catalytic system is employed to overcome a specific synthetic hurdle. The rigid, cage-like structure of the azaadamantane catalyst is believed to contribute to its high activity and selectivity. nih.gov By enabling this key oxidation, this compound played an instrumental role in the successful total synthesis of (−)-himalensine A, providing access to a biologically relevant alkaloid and paving the way for the synthesis of other related natural products. researchgate.netresearchgate.net

Material Science and Nanotechnology Applications

Potential in Creating Novel Polymers

2-Hydroxy-2-azaadamantane is recognized for its potential as a monomer or a modifying agent in the creation of novel polymers. chemimpex.com The hydroxyl group provides a reactive site for polymerization reactions, allowing it to be incorporated into polymer chains such as polyesters, polyurethanes, or polyethers. The nitrogen atom within the cage can also be a site for derivatization to create monomers for polymers like polyamides. nih.gov

The primary advantage of including the 2-azaadamantane (B3153908) moiety in a polymer backbone is the introduction of its rigid, bulky, and thermally stable cage structure. This can lead to polymers with significantly different properties compared to their linear analogues. For instance, the incorporation of similar adamantane (B196018) structures into polymers like polyamides and polyimides has been shown to yield materials with high glass transition temperatures and excellent thermal stability. usm.edubwise.kr While specific polymers derived directly from this compound are a subject of ongoing research, the principles established with related adamantane-containing polymers suggest a promising route to high-performance materials. The synthesis of amides and amines from 2-azaadamantane has been demonstrated, which are key precursors for high-performance polyamides. nih.gov

Development of Materials with Enhanced Thermal Properties

Research on adamantane-containing polyimides and methacrylate polymers has demonstrated this effect. For example, introducing adamantyl groups into polymethyl methacrylate (PMMA) can significantly improve its thermal stability. researchgate.net Similarly, polyimides containing adamantane units have been shown to exhibit remarkably high glass transition temperatures, in some cases exceeding 400 °C. rsc.org These polymers also display excellent thermal resistance, with degradation temperatures often above 450 °C. bwise.kr Although specific data for polymers derived from this compound are not widely reported, the inherent thermal stability of the azaadamantane core suggests that its inclusion in polymer structures would yield similar or superior enhancements in thermal properties.

Table 1: Comparison of Thermal Properties in Adamantane-Containing Polymers

| Polymer Type | Monomer/Unit | Glass Transition Temp. (Tg) | Decomposition Temp. (T5% or T10%) | Reference |

|---|---|---|---|---|

| Polyimide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) based | > 350 °C | > 450 °C | bwise.kr |

| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) based | 285–440 °C | Not specified | rsc.org |

| Polyamide | SADAF based | > 350 °C | > 450 °C | bwise.kr |

This table presents data for polymers containing the related adamantane structure to illustrate the expected effect of incorporating cage-like moieties.

Development of Materials with Enhanced Mechanical Properties

The unique, rigid structure of the azaadamantane cage is also expected to enhance the mechanical properties of materials. chemimpex.com When incorporated into a polymer matrix, these bulky groups can increase stiffness and strength by hindering chain mobility and preventing deformation under stress. usm.edu

Studies on analogous adamantane-based polymers have confirmed their potential for improving mechanical performance. For example, adamantane-containing methacrylate polymers exhibit increased mechanical strength compared to conventional PMMA. researchgate.net In other systems, the incorporation of adamantane-based host-guest interactions into polymer gels led to an almost eight-fold increase in the final fracture strain and a significant increase in toughness. nih.gov Aromatic polyimides and polyamides derived from an adamantane-containing diamine have also been prepared as dense films with good mechanical properties. bwise.kr These findings strongly suggest that polymers synthesized using this compound as a building block could exhibit superior mechanical characteristics, such as higher tensile strength and modulus, making them suitable for demanding applications.

Use as a Building Block in Nanotechnology

In the field of nanotechnology, this compound serves as a valuable molecular building block. chemimpex.com Its precise three-dimensional structure, rigidity, and defined size make it an ideal component for constructing larger, well-defined nanoscale architectures. The hydroxyl group provides a convenient point of attachment for connecting to other molecules or surfaces.

One prospective application is in the synthesis of molecular diamonds or diamondoids. Research into adamantane-substituted amines and amides, including those derived from 2-azaadamantane, is being conducted with the goal of their potential transformation into nanodiamonds. nih.gov These nanostructures have applications in areas ranging from drug delivery to quantum sensing. The rigid azaadamantane cage can act as a scaffold, allowing for the precise spatial arrangement of functional groups to create complex nanostructures for applications in catalysis, sensing, and molecular machinery.

Energetic Materials Derived from Azaadamantane Skeletons

The high density, thermal stability, and compact structure of the azaadamantane skeleton make it an attractive scaffold for the development of high-energy density materials (HEDMs). acs.org The synthesis of energetic compounds based on cage-like structures is a significant area of research, as these molecules can pack efficiently in a crystal lattice, leading to high density, a key factor for powerful explosives. nih.gov

Researchers have successfully synthesized energetic compounds by introducing multiple explosophoric groups (such as nitro groups, -NO2) onto the 2-azaadamantane framework. One such example is a fully bridged carbon-substituted 2-azaadamantane featuring seven nitro groups. This compound exhibits both high crystal density and excellent detonation properties, positioning it as a potential high-performance energetic material. acs.org The development of these materials is crucial for both military and civilian applications, including propulsion and mining.

Table 2: Properties of an Energetic Compound Derived from a 2-Azaadamantane Skeleton

| Property | Value | Unit |

|---|---|---|

| Compound Name | Fully bridged carbon-substituted 2-azaadamantane with seven explosophoric groups | - |

| Crystal Density | 1.90 | g/cm³ |

| Detonation Velocity (D) | 8881 | m/s |

| Detonation Pressure (P) | 37 | GPa |

Source: Organic Letters acs.org

Environmental Science Applications

Investigation of Role in Degradation of Pollutants

Currently, there is a lack of significant research demonstrating the application of 2-Hydroxy-2-azaadamantane or its derivatives in the direct degradation of environmental pollutants through methods such as advanced oxidation processes (AOPs) for wastewater treatment. Advanced oxidation processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. researchgate.net While various catalytic systems are employed in these processes, including catalytic wet air oxidation (CWAO), azaadamantane-based catalysts have not been a primary focus in this area of environmental remediation. rsc.orgarabjchem.org

The discussion of this compound and its related compounds as "environmentally friendly" in the scientific literature predominantly refers to their application in green chemistry. This distinction is crucial; their "green" attribute lies in preventing pollution at the source by replacing hazardous and less efficient chemical processes, rather than in cleaning up existing pollution. tcichemicals.comjst.go.jp

Contribution to Cleaner Technologies

The primary contribution of this compound to cleaner technologies stems from its function as a precursor to the highly active and stable nitroxyl (B88944) radical catalyst, 2-azaadamantane (B3153908) N-oxyl (AZADO). tcichemicals.com AZADO and its derivatives have emerged as superior organocatalysts for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids, which are fundamental transformations in organic synthesis. jst.go.jpnih.gov

These catalysts contribute to cleaner manufacturing processes in several ways:

High Catalytic Activity: AZADO exhibits extraordinarily high catalytic activity, often surpassing that of the widely used catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). jst.go.jp This high efficiency allows for lower catalyst loading, reducing waste and cost.

Broad Substrate Scope: Unlike TEMPO, which is inefficient for the oxidation of structurally hindered secondary alcohols, AZADO is highly effective for a wide range of alcohol substrates. jst.go.jporganic-chemistry.org This versatility allows for its application in complex chemical syntheses, potentially simplifying manufacturing routes and reducing the need for multiple, less efficient steps.

Use of Environmentally Benign Co-oxidants: AZADO-catalyzed oxidations can be performed using environmentally benign co-oxidants such as bleach (NaOCl) or molecular oxygen. jst.go.jporganic-chemistry.org This avoids the use of toxic heavy metal-based oxidizing agents, such as chromium, which are a significant source of environmental pollution.

Mild Reaction Conditions: These catalytic oxidations can be carried out under mild conditions, which reduces energy consumption and the formation of unwanted byproducts. nih.gov

The development of this compound (also known by the trade name AZADOL®) has further enhanced the practical application of this technology. It is a more storage-stable precursor to the active AZADO catalyst, showing the same high performance in the presence of an oxidant. tcichemicals.com

The superior performance of AZADO compared to TEMPO is particularly evident in the oxidation of sterically hindered alcohols. The less hindered structure of the azaadamantane skeleton is a key factor in its enhanced reactivity. jst.go.jp

Click on the headers to sort the data.

| Catalyst | Substrate | Product | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|---|

| AZADO | 1-Adamantanol (Sterically Hindered Secondary Alcohol) | 2-Adamantanone | 99 | 1 | High efficiency for hindered alcohols jst.go.jp |

| TEMPO | 1-Adamantanol (Sterically Hindered Secondary Alcohol) | 2-Adamantanone | <10 | 24 | Inefficient for hindered alcohols jst.go.jp |

| 1-Me-AZADO | Borneol | Camphor | 98 | 0.5 | Superior catalytic proficiency organic-chemistry.org |

| AZADO | Geraniol (Primary Allylic Alcohol) | Geranial | 95 | 0.5 | Selective oxidation jst.go.jp |

| Nor-AZADO | Various Alcohols | Corresponding Aldehydes/Ketones | High | - | Highly chemoselective oxidation nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns

While the conversion of 2-Hydroxy-2-azaadamantane (also known as AZADOL®) to the AZADO radical for alcohol oxidation is its most recognized reactivity, research is branching out to uncover new transformations. mdpi.com The focus is shifting towards leveraging the unique steric and electronic properties of the azaadamantane core to mediate reactions that are challenging for other catalysts.

One promising area is the C(sp³)–H bond functionalization. chemicalbook.comchemicalbook.com The development of catalysts that can selectively activate and functionalize these typically inert bonds is a significant goal in organic synthesis. This compound has been identified as a catalyst for the efficient C(sp³)–H bond functionalization of isochroman, suggesting a broader potential in late-stage functionalization of complex molecules. chemicalbook.comchemicalbook.com Furthermore, the oxoammonium salt derived from the AZADO radical has demonstrated novel reactivity with silyl (B83357) enol ethers, leading to the formation of α,β-unsaturated ketones, which opens new avenues for carbon-carbon bond formation. nih.gov

Future explorations will likely target:

Asymmetric Catalysis: Modifying the azaadamantane scaffold with chiral auxiliaries to induce stereoselectivity in reactions.

Photoredox Catalysis: Investigating the potential of 2-azaadamantane (B3153908) derivatives to act as or synergize with photocatalysts for light-driven transformations.

Electrochemical Synthesis: Utilizing the electrochemical properties of the nitroxyl (B88944) radical/oxoammonium salt couple for electrosynthetic applications beyond alcohol oxidation.

Application in Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of the adamantane (B196018) cage makes it an excellent building block, or "guest," in supramolecular chemistry. This field focuses on chemistry "beyond the molecule," studying the non-covalent interactions that govern the assembly of multiple molecules into larger, functional structures.

The potential for this compound in this area is significant, particularly in the study of host-guest interactions. Its rigid core can be used as a model guest to probe the binding cavities of macrocyclic hosts like cucurbiturils and cyclodextrins. Such studies are fundamental to understanding molecular recognition, which underpins processes from biological sensing to drug delivery.

Emerging research directions include:

Crystal Engineering: Adamantane derivatives are known to pack efficiently to form stable crystal lattices. nih.gov This property can be exploited to design novel co-crystals and metal-organic frameworks (MOFs) with tailored properties for gas storage or separation.

Sensing and Detection: The principles of host-guest chemistry involving adamantane derivatives are already being applied in sensor technology. For instance, a nanochannel sensor based on host-guest competition between adamantanamine and cucurbit chemicalbook.comuril has been developed for sensitive analyte detection. nih.gov This suggests a pathway for creating sensors based on this compound for specific molecular targets.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound and its derivatives. These theoretical methods provide deep insights into electronic structures, reaction energetics, and molecular geometries that can be difficult to probe experimentally.

Recent studies have successfully used DFT to correlate the catalytic activity of various AZADO derivatives with their structural and electronic parameters. chemicalbook.com For example, a direct relationship was found between the catalytic rate of alcohol oxidation and calculated parameters like the planarity of the C–(N-O)–C bond and the bond order of the N-O group. This research demonstrated that the catalytic activity of new AZADO derivatives can be predicted with reasonable accuracy using DFT calculations, potentially accelerating the discovery of more efficient catalysts without the need for extensive trial-and-error synthesis and testing. chemicalbook.com

Future computational work is expected to focus on:

Mechanism Elucidation: Modeling complex reaction pathways, such as C-H functionalization, to pinpoint transition states and intermediates, thereby guiding the optimization of reaction conditions.

De Novo Catalyst Design: Using computational screening and machine learning algorithms to design novel azaadamantane-based catalysts with enhanced activity, selectivity, or stability for specific chemical transformations.

Supramolecular Interactions: Simulating the binding of this compound within host molecules to predict binding affinities and guide the design of new host-guest systems for sensing or materials science.

| Computational Parameter | Correlation with Catalytic Activity | Predictive Power |

| N-O Bond Order | Strong correlation with radical activity | High |

| C–(N-O)–C Angle (φ) | Correlates with hyperfine coupling constant (AN) | Moderate |

| Transition State Energies | Predicts reaction kinetics and pathways | High |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. youtube.com The integration of this compound synthesis and its catalytic applications into flow systems represents a significant area for future development.

The on-demand generation of reactive intermediates, such as the oxoammonium salt derived from this compound, is particularly well-suited for flow reactors, which minimize the risks associated with handling unstable or highly reactive species in large quantities. youtube.com Furthermore, automated systems combining flow chemistry with real-time analysis can rapidly optimize reaction conditions, accelerating research and development. An automated fluorimetric sensor based on zone fluidics (a micro-scale flow technique) has already been developed for the analysis of other pharmaceutically active adamantane derivatives, demonstrating the feasibility of applying this technology to the azaadamantane family. mdpi.comnih.gov

Future research will likely involve:

Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound itself, improving efficiency and safety over traditional batch methods.

Immobilized Catalysts: Creating solid-supported versions of the AZADO catalyst for use in packed-bed flow reactors. This would simplify product purification, allow for catalyst recycling, and lead to more sustainable chemical processes.

Automated Reaction Optimization: Coupling flow reactors performing AZADO-catalyzed oxidations with machine learning algorithms to autonomously explore reaction parameters (temperature, flow rate, stoichiometry) and identify optimal conditions for diverse substrates.

Development of Next-Generation Catalytic Systems

The discovery that the 2-azaadamantane N-oxyl (AZADO) system is a more proficient catalyst than the benchmark 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of sterically hindered alcohols has spurred research into next-generation systems based on the azaadamantane framework. nih.govorganic-chemistry.orgnih.gov The superior performance is attributed to the reduced steric hindrance around the nitroxyl radical center and the inherent stability of the rigid cage structure, which contributes to high catalyst turnover. nih.govorganic-chemistry.org

The development of derivatives like 1-Me-AZADO has further refined the catalytic activity. nih.govnih.gov Structure-activity relationship studies have shown that subtle modifications to the azaadamantane skeleton can have a significant impact on catalytic efficiency. nih.gov

Future efforts in this area are aimed at:

Tuning Electronic Properties: Introducing electron-withdrawing or -donating groups onto the azaadamantane scaffold to fine-tune the redox potential of the N-O radical, potentially enhancing its reactivity or selectivity for different types of transformations.

Heterogenized Catalysts: Grafting the this compound moiety onto polymers, silica, or magnetic nanoparticles to create robust, recyclable catalysts suitable for industrial-scale applications and flow chemistry.

Multi-functional Catalysts: Designing catalysts that incorporate the azaadamantane unit alongside other catalytic motifs (e.g., a metal-binding site or a Brønsted acid/base) to facilitate tandem or cascade reactions, where multiple transformations occur in a single pot.

| Catalyst | Key Advantage over TEMPO | Notable Application |

| AZADO | Higher activity for hindered secondary alcohols | General alcohol oxidation nih.gov |

| 1-Me-AZADO | Simplified synthesis, high efficiency | Oxidation of various secondary alcohols organic-chemistry.orgnih.gov |

| Nor-AZADO | High chemoselectivity | Mild and selective alcohol oxidation nih.gov |

Discovery of New Biological Targets and Therapeutic Uses

This compound is considered a valuable intermediate in the synthesis of novel pharmaceuticals, with potential applications as antiviral and anticancer agents. nih.gov Its derivatives are also being explored in neuroscience for their potential in treating neurodegenerative diseases. nih.gov The broader azaadamantane scaffold has been investigated for activity against a range of biological targets, including cannabinoid receptors, σ receptors, and the enzyme 11β-hydroxysteroid dehydrogenase type 1. nih.gov

Future research in this domain will focus on:

Scaffold for Drug Discovery: Using this compound as a starting point to generate libraries of diverse derivatives for screening against a wide array of biological targets, including enzymes, ion channels, and G-protein coupled receptors.

Neurodegenerative Diseases: Building on preliminary findings to design and synthesize novel azaadamantane derivatives as potential treatments for conditions like Alzheimer's and Parkinson's disease, possibly acting via NMDA receptor modulation or other neuroprotective mechanisms.

Infectious Diseases: Exploring the antiviral and antimicrobial potential of new compounds derived from the this compound core, moving beyond the traditional targets of adamantane-based drugs.

Sustainable Synthesis and Environmental Remediation Innovations

The development of catalytic systems based on this compound aligns with the principles of green chemistry. The AZADO catalyst is a metal-free organic catalyst that can utilize environmentally benign terminal oxidants like bleach or even air (molecular oxygen), reducing the reliance on toxic heavy-metal-based oxidizing agents (e.g., chromium or manganese). nih.govorganic-chemistry.org The high efficiency and turnover number of the catalyst also mean that less catalyst is required, minimizing waste. nih.gov

While the primary focus has been on "green" synthesis, the unique properties of the azaadamantane scaffold present potential opportunities in environmental remediation, although this remains a largely unexplored area. The robustness of the adamantane cage could be harnessed to create highly stable materials for environmental applications.

Future directions may include:

Green Synthesis Routes: Developing more sustainable synthetic pathways to this compound itself, utilizing bio-based starting materials or enzymatic processes to reduce the environmental footprint of its production.

Adsorbent Materials: Synthesizing polymers or porous materials incorporating the azaadamantane structure. The specific binding properties and lipophilicity of the cage could be exploited to create selective adsorbents for capturing persistent organic pollutants from water.

Environmental Sensors: Designing new chemical sensors based on azaadamantane host-guest chemistry for the real-time detection of environmental contaminants, similar to the adamantanamine sensor already developed. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-2-azaadamantane, and what methodological considerations are critical for reproducibility?

The synthesis of this compound (CAS: 1155843-79-0) typically involves functionalization of the adamantane backbone. A biocatalytic approach, analogous to the synthesis of 5-Hydroxy-2-adamantanone, may utilize enzymatic hydroxylation of 2-azaadamantane precursors under controlled pH and temperature conditions . Key considerations include:

- Catalyst selection : Enzymes or metal catalysts (e.g., lanthanides) that favor stereoselective hydroxylation.

- Reaction monitoring : Use of HPLC or GC-MS to track intermediate formation and purity .

- Purification : Column chromatography or recrystallization to isolate the product, given its high melting point (>300°C) .

Q. How can researchers characterize the stability and reactivity of this compound under varying experimental conditions?

Stability studies should focus on: